N-(1,1-dioxothian-4-yl)-5-methyl-1-phenylpyrazole-3-carboxamide
Description
N-(1,1-dioxothian-4-yl)-5-methyl-1-phenylpyrazole-3-carboxamide is a chemical compound with a unique structure that includes a pyrazole ring, a phenyl group, and a dioxothianyl moiety
Properties
IUPAC Name |
N-(1,1-dioxothian-4-yl)-5-methyl-1-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-11-15(18-19(12)14-5-3-2-4-6-14)16(20)17-13-7-9-23(21,22)10-8-13/h2-6,11,13H,7-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMHBMWYJCPJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(=O)NC3CCS(=O)(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,1-dioxothian-4-yl)-5-methyl-1-phenylpyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the dioxothianyl moiety. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-(1,1-dioxothian-4-yl)-5-methyl-1-phenylpyrazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it could be explored for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothian-4-yl)-5-methyl-1-phenylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary based on the specific application and research focus.
Comparison with Similar Compounds
N-(1,1-dioxothian-4-yl)-5-methyl-1-phenylpyrazole-3-carboxamide can be compared with other similar compounds, such as tert-butyl N-(1,1-dioxothian-4-yl)carbamate and 3-amino-N-substituted-4-(substituted phenyl)butanamides . These compounds share some structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
